molecular formula C11H8ClNO2 B2868591 7-Chloro-8-methylquinoline-2-carboxylic acid CAS No. 1092305-25-3

7-Chloro-8-methylquinoline-2-carboxylic acid

Cat. No.: B2868591
CAS No.: 1092305-25-3
M. Wt: 221.64
InChI Key: UDUXKPSGNPVCAX-UHFFFAOYSA-N
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Description

7-Chloro-8-methylquinoline-2-carboxylic acid is a quinoline derivative with a molecular formula of C11H8ClNO2. This compound is known for its unique chemical structure, which includes a chloro group at the 7th position, a methyl group at the 8th position, and a carboxylic acid group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methylquinoline-2-carboxylic acid typically involves the cyclization of 2-methyl-3-chloroaniline with acrolein. This reaction is carried out under controlled conditions to ensure the formation of the desired quinoline derivative . The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-8-methylquinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-8-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-8-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-8(12)4-2-7-3-5-9(11(14)15)13-10(6)7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUXKPSGNPVCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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